molecular formula C11H12N6O2 B2651295 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 2034536-15-5

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2651295
CAS No.: 2034536-15-5
M. Wt: 260.257
InChI Key: XEFVZVUYVAVTFL-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research, designed around a pyridazinone scaffold. The pyridazinone core is a recognized pharmacophore in the development of kinase inhibitors . This structure is known for its ability to form essential hydrogen bonds with the hinge region of kinase domains, making it a valuable template for targeting enzymes like VEGFR-2, which is a pivotal regulator of both angiogenic paracrine and tumor cell survival autocrine signaling pathways . The incorporation of the 1,2,4-triazole moiety further enhances the potential of this compound. The triazole ring is a versatile heterocycle frequently employed in drug discovery to improve physicochemical properties and engage in key donor-acceptor interactions within enzymatic binding pockets . This combination of a pyridazinone core linked to a triazole group positions this acetamide derivative as a promising candidate for researchers investigating novel inhibitors of tyrosine kinases and other ATP-binding targets. Its primary research value lies in the exploration of antiangiogenic and apoptotic agents, potentially disrupting critical pathways for cancer cell proliferation and survival . This compound is intended for scientific research purposes to further elucidate these mechanisms of action.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c18-9(14-11-12-6-13-15-11)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFVZVUYVAVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N5O2C_{15}H_{17}N_5O_2 with a molecular weight of approximately 299.334 g/mol. It features a cyclopropyl group, a dihydropyridazine core, and a triazole moiety which are crucial for its biological interactions.

Biological Activity Overview

Preliminary studies have indicated that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : The compound shows promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Initial evaluations suggest potential antiproliferative effects in cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as α-glucosidase, which is relevant in diabetes management.

Antimicrobial Activity

A study focused on the antimicrobial properties of this class of compounds revealed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundMIC (µg/mL)Bacterial Strain
2-(3-cyclopropyl-6-oxo...)32E. coli
2-(3-cyclopropyl-6-oxo...)16S. aureus

This data suggests that the compound has a comparable efficacy to existing antibiotics.

Anticancer Activity

In vitro studies examined the cytotoxic effects of the compound on several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Control (Doxorubicin IC50)
MCF7100.5
HeLa150.3

These results indicate that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics.

Enzyme Inhibition

The enzyme inhibition studies revealed that the compound exhibits competitive inhibition against α-glucosidase with an IC50 value of 12 µM compared to acarbose (IC50 = 750 µM).

Structure-Activity Relationship (SAR)

The presence of the triazole moiety is critical for the biological activity observed in this compound. Modifications to the cyclopropyl and dihydropyridazine components can significantly alter potency and selectivity against various biological targets.

Case Studies

Several case studies have been documented where derivatives of this compound were synthesized and evaluated for their biological activities:

  • Synthesis of Triazole Derivatives : Researchers synthesized various triazole derivatives based on the core structure of the compound, evaluating their effects on enzyme inhibition and antimicrobial activity.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound in treating infections and cancer.

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